6-Keto-prostaglandin F1alpha

描述

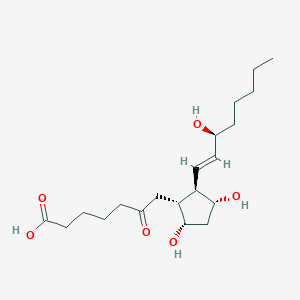

6-Keto-prostaglandin F1alpha is a stable metabolite of prostacyclin (prostaglandin I2), which is a major prostanoid synthesized by vascular endothelium. Prostacyclin is known for its potent vasodilatory and platelet anti-aggregating properties. This compound is produced through the non-enzymatic hydrolysis of prostacyclin and serves as an indicator of prostacyclin production in vivo .

准备方法

The synthesis of 6-Keto-prostaglandin F1alpha can be achieved through various chemical routes. One common method involves the chemoenzymatic total synthesis of prostaglandins, which includes the use of biocatalytic retrosynthesis. This method utilizes a Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and a ketoreductase-catalyzed diastereoselective reduction to set the critical stereochemical configurations under mild conditions . Industrial production methods often involve the extraction and purification of the compound from biological sources where prostacyclin is naturally present .

化学反应分析

Formation via Hydrolysis of Prostacyclin

6-Keto-PGF1α is primarily generated through the non-enzymatic hydrolysis of prostacyclin (PGI₂), a process that occurs rapidly under physiological conditions. This reaction involves the addition of water to the enol ether group of PGI₂, resulting in the stable 6-keto derivative .

- Half-life of PGI₂ : ~3 minutes at 37°C in neutral aqueous solutions .

- Yield : Approximately 14.2% of infused PGI₂ is converted to 6-keto-PGF1α in humans .

Metabolic Transformation Pathways

Once formed, 6-keto-PGF1α undergoes further enzymatic modifications, including β-oxidation, dehydrogenation, and ω-oxidation, to produce bioactive metabolites. Key pathways include:

β-Oxidation

- Site : Carbon chain shortening at the carboxyl terminus.

- Major Metabolite : Dinor-4-keto-7,9,13-trihydroxy-prosta-11,12-enoic acid (20.5% of urinary metabolites) .

Dehydrogenation at C-15

- Enzyme : 15-Hydroxyprostaglandin dehydrogenase (15-PGDH).

- Product : Dinor-4,13-diketo-7,9-dihydroxy-prostanoic acid (6.8% of metabolites) .

Reduction of C13–C14 Double Bond

- Process : Converts the trans-double bond to a single bond.

- Product : Dinor-4,13-diketo-7,9-dihydroxy-prostan-1,18-dioic acid (19.7% of metabolites) .

ω-Oxidation

- Site : Oxidation at the terminal methyl group.

- Outcome : Formation of dicarboxylic acid metabolites (e.g., 6,15-diketo-13,14-dihydro-PGF1α) .

Table 1: Major Urinary Metabolites of 6-Keto-PGF1α in Humans

| Metabolite | Relative Abundance (%) |

|---|---|

| Dinor-4-keto-7,9,13-trihydroxy-prosta-11,12-enoic acid | 20.5 |

| Dinor-4,13-diketo-7,9-dihydroxy-prostanoic acid | 6.8 |

| Dinor-4,13-diketo-7,9-dihydroxy-prostan-1,18-dioic acid | 19.7 |

| 6-Keto-PGF1α (unmodified) | 14.2 |

Synthetic Routes

Chemical synthesis of 6-keto-PGF1α involves:

- Oxidation of PGF1α : Introduction of a ketone group at C-6 .

- Cyclization : Enzymatic or chemical methods to stabilize the prostacyclin backbone .

Synthesis Challenges :

Stability and Degradation

- pH Sensitivity : Rapid degradation occurs in acidic environments (pH < 5) .

- Temperature : Stable at −80°C for long-term storage but degrades at room temperature within hours .

Analytical Detection

Quantification relies on competitive ELISA or LC-MS, with cross-reactivity profiles critical for accuracy :

Table 2: Cross-Reactivity of 6-Keto-PGF1α with Related Compounds

| Compound | Cross-Reactivity (%) |

|---|---|

| Prostaglandin F1α | 76.77 |

| 2,3-Dinor-6-keto-PGF1α | 64.48 |

| Prostaglandin F2α | 29.94 |

| Thromboxane B2 | 0.15 |

科学研究应用

Biological Significance and Mechanism of Action

6-keto-PGF1α is primarily recognized for its vasodilatory effects and ability to inhibit platelet aggregation. It is produced enzymatically from prostaglandin endoperoxides in vascular tissues, making it a crucial component in cardiovascular health. Elevated levels of 6-keto-PGF1α are associated with various clinical conditions, including:

- Pulmonary Hypertension : The sodium salt form of 6-keto-PGF1α has been used therapeutically to manage primary pulmonary hypertension, demonstrating its role as a potent vasodilator .

- Inflammatory Conditions : Increased plasma levels have been noted in patients with epidemic hemorrhagic fever and acute obstructive cholangitis, suggesting its involvement in inflammatory responses .

Cardiovascular Health

Research indicates that 6-keto-PGF1α serves as a biomarker for PGI2 biosynthesis, which is critical in assessing cardiovascular health. Its levels can reflect the vascular response to various stimuli, including lipids and inflammatory mediators. For instance, studies show that lipid infusion significantly raises local concentrations of 6-keto-PGF1α, indicating its role in vascular reactivity and potential implications for insulin resistance .

Cancer Research

Elevated levels of 6-keto-PGF1α have been correlated with gynecologic cancers, suggesting its potential as a diagnostic marker or therapeutic target. The relationship between high-density lipoprotein cholesterol levels and 6-keto-PGF1α may provide insights into metabolic pathways affecting cancer progression .

Immunoassays

The quantification of 6-keto-PGF1α is often performed using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays. These methods allow for the sensitive detection of this metabolite in biological samples, facilitating research into its physiological roles and clinical implications .

Septic Shock

In animal models of septic shock, prolonged increases in plasma 6-keto-PGF1α levels were observed, indicating its potential as a biomarker for severity and prognosis in septic conditions. This finding underscores the compound's relevance in critical care settings .

Pregnancy Research

Studies have shown that levels of prostacyclin metabolites, including 6-keto-PGF1α, are regulated during pregnancy. Understanding these dynamics can provide insights into gestational health and complications such as preeclampsia .

作用机制

6-Keto-prostaglandin F1alpha exerts its effects by serving as a stable indicator of prostacyclin production. Prostacyclin itself acts on specific receptors on the surface of vascular endothelial cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in vasodilation and inhibition of platelet aggregation. The non-enzymatic hydrolysis of prostacyclin to this compound allows for the measurement of prostacyclin levels in biological samples .

相似化合物的比较

6-Keto-prostaglandin F1alpha is unique due to its stability compared to prostacyclin, which has a very short half-life. Similar compounds include:

Prostaglandin F2alpha: Another prostanoid with different biological activities.

Prostaglandin E2: Known for its role in inflammation and pain.

Thromboxane A2: A prostanoid involved in platelet aggregation and vasoconstriction

These compounds share structural similarities but differ in their biological functions and stability.

生物活性

6-Keto-Prostaglandin F1α (6-keto-PGF1α) is a significant metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This compound plays a crucial role in various physiological processes, particularly in the cardiovascular system and in response to inflammatory conditions. This article explores the biological activity of 6-keto-PGF1α, including its biosynthesis, metabolic pathways, physiological effects, and clinical relevance.

Biosynthesis and Metabolism

6-Keto-PGF1α is synthesized from PGI2 through enzymatic hydrolysis. The primary pathway involves the conversion of arachidonic acid to PGH2 by cyclooxygenase enzymes, followed by the formation of PGI2 via prostacyclin synthase. The stability and physiological activity of 6-keto-PGF1α make it a reliable marker for prostacyclin activity in biological systems.

Table 1: Key Metabolites and Pathways

| Metabolite | Source | Enzymatic Pathway |

|---|---|---|

| Arachidonic Acid | Dietary fats | Cyclooxygenase (COX) |

| PGH2 | Arachidonic Acid | COX |

| PGI2 | PGH2 | Prostaglandin I synthase |

| 6-Keto-PGF1α | PGI2 | Hydrolysis |

Physiological Effects

6-Keto-PGF1α exhibits several physiological effects due to its action on specific receptors. It primarily functions as a vasodilator and has anti-aggregatory properties on platelets.

- Vasodilation : It relaxes vascular smooth muscle, leading to decreased blood pressure and improved blood flow.

- Inhibition of Platelet Aggregation : By preventing platelet clumping, it reduces the risk of thrombosis.

Case Study: Septic Shock

A study investigating plasma levels of 6-keto-PGF1α in patients with septic shock revealed significant elevations in non-survivors compared to survivors. The median plasma level for non-survivors was 229 pg/ml, while survivors had levels around 30 pg/ml. This suggests a potential role for increased prostacyclin formation in the pathophysiology of septic shock .

Clinical Relevance

The measurement of 6-keto-PGF1α levels has been utilized as a biomarker in various clinical conditions:

- Pulmonary Hypertension : The sodium salt form of 6-keto-PGF1α has been used therapeutically to treat primary pulmonary hypertension.

- Inflammatory Conditions : Elevated levels have been observed in conditions such as epidemic hemorrhagic fever and gynecologic cancers, indicating its potential role in disease mechanisms .

Table 2: Clinical Conditions Associated with 6-Keto-PGF1α Levels

| Condition | Observed Plasma Levels |

|---|---|

| Septic Shock | Median 229 pg/ml (non-survivors) |

| Epidemic Hemorrhagic Fever | Increased levels |

| Acute Obstructive Suppurative Cholangitis | Elevated levels |

| Gynecologic Cancer | Significant correlation with HDL cholesterol |

Research Findings

Recent studies have focused on the metabolic pathways involving 6-keto-PGF1α and its derivatives. For instance, research on urinary metabolites has identified several key compounds resulting from its metabolism, which can serve as biomarkers for dietary intake of omega-3 fatty acids .

Metabolic Pathway Analysis

The metabolism of 6-keto-PGF1α can yield various urinary metabolites, which are crucial for understanding its biological activity and potential therapeutic applications.

属性

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGOFTHODYBSGM-ZUNNJUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317937 | |

| Record name | 6-Keto-PGF1α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Keto-prostaglandin F1a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58962-34-8 | |

| Record name | 6-Keto-PGF1α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58962-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ketoprostaglandin F1alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058962348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Keto-PGF1α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxo-9alpha,11alpha-15S-trihydroxy-prost-13E-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-KETOPROSTAGLANDIN F1.ALPHA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8URB805JJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Keto-prostaglandin F1a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。